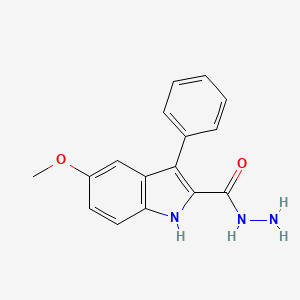
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position, a phenyl group at the 3-position, and a carbohydrazide group at the 2-position, is of interest for its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbohydrazide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions are common in the indole ring, especially at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Products include 5-methoxy-3-phenyl-1h-indole-2-carboxylic acid.
Reduction: Products include 5-methoxy-3-phenyl-1h-indole-2-carbohydrazine.
Substitution: Products vary depending on the electrophile used, such as 5-methoxy-3-phenyl-1h-indole-2-bromo-carbohydrazide.
科学的研究の応用
Chemistry
In chemistry, 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Medicine
In medicine, research focuses on its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
5-Methoxy-2-phenyl-1h-indole: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactivity.
3-Phenyl-1h-indole-2-carbohydrazide: Lacks the methoxy group, which may affect its biological activity and solubility.
5-Methoxy-3-phenyl-1h-indole-2-carboxylic acid:
Uniqueness
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
105492-14-6 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
5-methoxy-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O2/c1-21-11-7-8-13-12(9-11)14(10-5-3-2-4-6-10)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
InChIキー |
JVFXTYJLLCMWIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


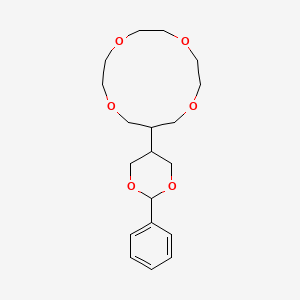
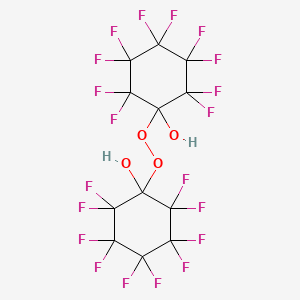
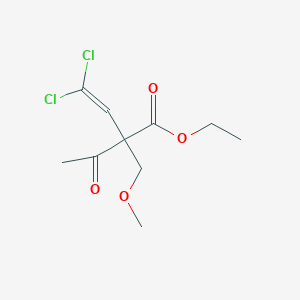
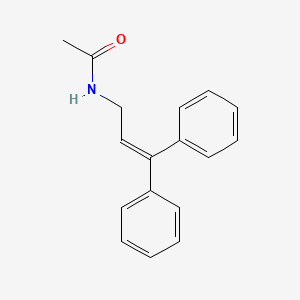

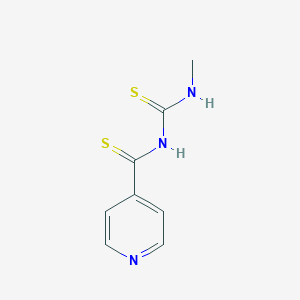

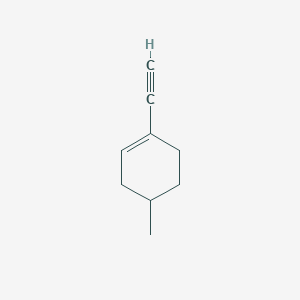
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
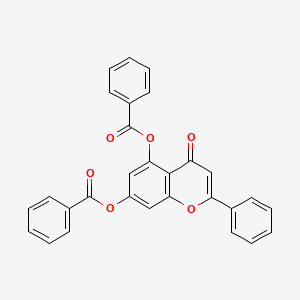
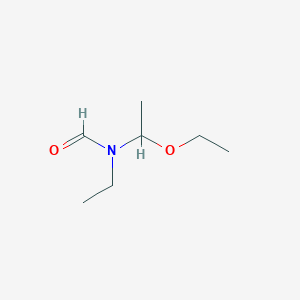
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
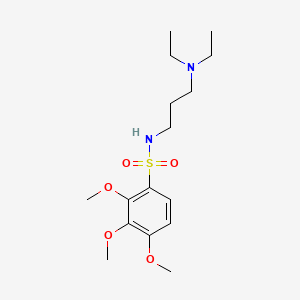
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
